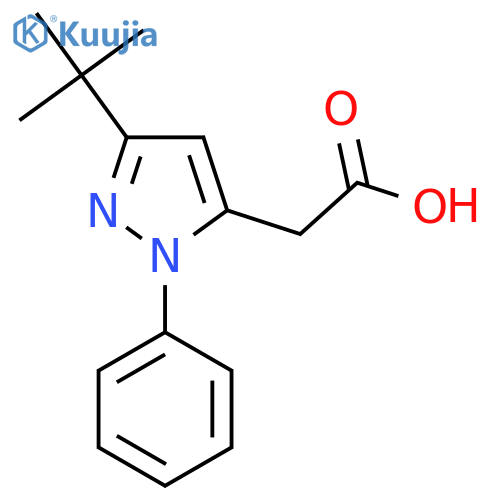Cas no 443912-82-1 (2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid)
2-(3-tert-ブチル-1-フェニル-1H-ピラゾール-5-イル)酢酸は、有機合成化学において重要な中間体として利用される化合物です。その特長として、tert-ブチル基とフェニル基を有するピラゾール骨格が高い立体障害を生じ、選択的反応性を示します。酢酸部位はさらに修飾可能な官能基を提供し、医薬品や機能性材料の合成における多様な誘導体化が可能です。この化合物は熱的安定性に優れ、保存性が良好である点も利点です。特に医薬品中間体としての応用が期待されるほか、配位子や触媒としての利用も研究されています。

443912-82-1 structure
商品名:2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
CAS番号:443912-82-1
MF:C15H18N2O2
メガワット:258.315623760223
MDL:MFCD13192744
CID:2139606
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
- 1H-Pyrazole-5-acetic acid, 3-(1,1-dimethylethyl)-1-phenyl-
- 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
-
- MDL: MFCD13192744
- インチ: 1S/C15H18N2O2/c1-15(2,3)13-9-12(10-14(18)19)17(16-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19)
- InChIKey: LGFWUKKBQVHRIN-UHFFFAOYSA-N
- ほほえんだ: OC(CC1=CC(C(C)(C)C)=NN1C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 319
- トポロジー分子極性表面積: 55.1
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB486510-1 g |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid |
443912-82-1 | 1g |
€1,139.60 | 2023-04-20 | ||
| 1PlusChem | 1P01XAMU-250mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-aceticacid |
443912-82-1 | 95% | 250mg |
$350.00 | 2024-05-02 | |
| abcr | AB486510-1g |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 1g |
€1139.60 | 2024-08-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736118-1g |
2-(3-(tert-Butyl)-1-phenyl-1h-pyrazol-5-yl)acetic acid |
443912-82-1 | 98% | 1g |
¥5691.00 | 2024-05-13 | |
| 1PlusChem | 1P01XAMU-100mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-aceticacid |
443912-82-1 | 95% | 100mg |
$213.00 | 2024-05-02 | |
| abcr | AB486510-250 mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid |
443912-82-1 | 250MG |
€502.30 | 2023-04-20 | ||
| abcr | AB486510-100mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 100mg |
€500.00 | 2025-02-15 | ||
| abcr | AB486510-250mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 250mg |
€853.90 | 2025-02-15 |
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
443912-82-1 (2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:443912-82-1)2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid

清らかである:99%
はかる:1g
価格 ($):488.0